molecular formula C9H14Cl2 B14269534 4-(Dichloromethyl)spiro[2.5]octane CAS No. 138153-59-0

4-(Dichloromethyl)spiro[2.5]octane

Cat. No.: B14269534
CAS No.: 138153-59-0
M. Wt: 193.11 g/mol
InChI Key: NLSFYXLVPYRUAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)spiro[2.5]octane typically involves the spiroannulation of a suitable precursor. One common method is the reaction of 5-methyl-1,3-cyclohexanedione with an alkyl halide in the presence of a base . This reaction forms the spirocyclic structure through a series of nucleophilic substitutions and cyclizations.

Industrial Production Methods

Industrial production of spirocyclic compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)spiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

Scientific Research Applications

4-(Dichloromethyl)spiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)spiro[2.5]octane involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. The spirocyclic structure imparts rigidity and three-dimensionality, which can enhance binding to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dichloromethyl)spiro[2.5]octane is unique due to its dichloromethyl group, which imparts additional reactivity compared to other spirocyclic compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

138153-59-0

Molecular Formula

C9H14Cl2

Molecular Weight

193.11 g/mol

IUPAC Name

8-(dichloromethyl)spiro[2.5]octane

InChI

InChI=1S/C9H14Cl2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7-8H,1-6H2

InChI Key

NLSFYXLVPYRUAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2)C(C1)C(Cl)Cl

Origin of Product

United States

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